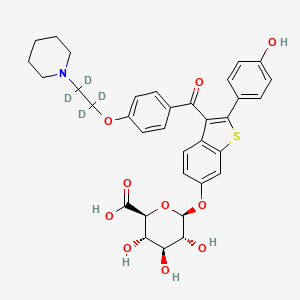

Raloxifene-d4 6-Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H35NO10S |

|---|---|

Molecular Weight |

653.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1/i16D2,17D2 |

InChI Key |

MZPMSLSINDGEPM-KRDBCCLNSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=C(C=C5)O)N6CCCCC6 |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Raloxifene-d4 6-Glucuronide

The following technical guide details the chemical identity, metabolic context, and analytical application of Raloxifene-d4 6-Glucuronide , a critical stable isotope-labeled internal standard used in the bioanalysis of the selective estrogen receptor modulator (SERM), Raloxifene.

Executive Summary

This compound (Ral-d4-6G) is the deuterated analog of Raloxifene 6-β-D-glucuronide, the primary metabolite of Raloxifene in humans. It serves as the "gold standard" Internal Standard (IS) for the quantitative analysis of Raloxifene metabolites via LC-MS/MS.

Unlike using a generic IS or the parent drug's IS (Raloxifene-d4) to quantify the glucuronide, using Ral-d4-6G compensates for specific matrix effects, extraction inefficiencies, and chromatographic anomalies unique to the polar glucuronide moiety. This guide outlines its physicochemical properties, role in metabolic pathways, and a validated protocol for its use in bioanalytical assays.

Chemical Identity & Properties

Nomenclature and Structure

-

Chemical Name: 6-β-D-Glucuronosyl-raloxifene-d4[1]

-

Synonyms: Raloxifene 6-Glucuronide-d4; 2-(4-Hydroxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy-d4-benzoyl]benzo[b]thien-6-yl]-β-D-glucopyranosiduronic acid.

-

Isotopic Labeling: Typically contains four deuterium atoms (

) located on the ethoxy linker or the piperidine ring of the side chain. This placement ensures the label is retained in the characteristic fragment ions used for MRM quantification.

Physicochemical Data Table

| Property | Data | Notes |

| Molecular Formula | Unlabeled: | |

| Molecular Weight | 653.73 g/mol | Unlabeled: ~649.71 g/mol |

| Monoisotopic Mass | ~653.23 Da | Useful for High-Res MS (HRMS) |

| Solubility | Soluble in DMSO, Methanol, Water (low) | Glucuronide moiety increases polarity vs. parent. |

| pKa | ~4.5 (Glucuronic acid), ~9.6 (Phenol) | Amphoteric nature affects SPE extraction pH. |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store desiccated. |

| Stability | Light Sensitive | Protect from UV/ambient light to prevent isomerization/degradation. |

Metabolic Context: The Importance of the 6-Position

Raloxifene undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of <2%.[4][5] The metabolism is dominated by glucuronidation at two specific sites: the 6-position (benzothiophene ring) and the 4'-position (phenyl ring).

The Isomer Challenge

Distinguishing between Raloxifene-6-Glucuronide (R6G) and Raloxifene-4'-Glucuronide (R4G) is critical because:

-

Abundance: R6G is the major metabolite in human plasma, whereas R4G is more prominent in the intestine.

-

Enzymology:

-

UGT1A1 & UGT1A8: Primarily catalyze formation of R6G .

-

UGT1A10: Primarily catalyzes formation of R4G .[6]

-

-

Analytical Risk: R6G and R4G are isobaric (same mass). Without a specific R6G internal standard and chromatographic resolution, cross-signal contribution leads to quantitation errors.

Metabolic Pathway Diagram

The following diagram illustrates the enzymatic divergence creating the 6- and 4'-glucuronides.

Figure 1: Glucuronidation pathways of Raloxifene showing the divergence of 6- and 4'-isomers mediated by specific UGT isoforms.[7][8]

Analytical Application: LC-MS/MS Protocol

This protocol describes the quantification of Raloxifene-6-Glucuronide in human plasma using This compound as the Internal Standard.[4][6]

Mass Spectrometry Conditions (ESI+)

The glucuronide is analyzed in Positive Ion Mode (ESI+) . Although glucuronides are often analyzed in negative mode, the basic piperidine side chain of Raloxifene allows for high-sensitivity positive mode detection.

-

Polarity: Positive (+)[6]

-

Precursor Ion (Q1):

-

Product Ion (Q3): Characteristic fragment (Side chain cleavage).

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| Raloxifene-6-G | 650.1 | 474.1 | 25 | Loss of Glucuronide (-176 Da) |

| Raloxifene-6-G | 650.1 | 112.1 | 35 | Side chain fragment (Quantifier) |

| Ral-d4-6-G (IS) | 654.1 | 478.1 | 25 | Loss of Glucuronide (Aglycone-d4) |

| Ral-d4-6-G (IS) | 654.1 | 116.1 | 35 | Side chain-d4 fragment |

Note: The m/z 116.1 transition is highly specific if the deuterium label is on the piperidine/ethoxy side chain.

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient due to the polarity of the glucuronide. SPE is recommended to remove phospholipids and separate the glucuronide from the parent drug if necessary.

-

Thawing: Thaw plasma samples in the dark (light protection is mandatory).

-

IS Addition: Aliquot 200 µL plasma. Add 20 µL of This compound working solution (e.g., 500 ng/mL in Methanol).

-

Pre-treatment: Add 200 µL 2% Formic Acid (aq) to disrupt protein binding.

-

SPE Loading: Use a Mixed-Mode Cation Exchange cartridge (e.g., OASIS MCX or SOLA SCX).

-

Condition: Methanol -> Water.

-

Load: Pre-treated sample.[9]

-

Wash 1: 2% Formic Acid (removes acidic interferences).

-

Wash 2: Methanol (removes neutral hydrophobic interferences).

-

Elute: 5% Ammonium Hydroxide in Methanol.

-

-

Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in Mobile Phase (10% ACN in 0.1% Formic Acid).

Chromatographic Separation

Separation of the 6-glucuronide from the 4'-glucuronide is the critical quality attribute (CQA).

-

Column: Fluorophenyl (PFP) phases (e.g., Hypersil GOLD PFP or Kinetex PFP) offer superior selectivity for positional isomers compared to standard C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 20% B

-

1-4 min: Ramp to 80% B (Elution of Glucuronides)

-

4-5 min: Hold 80% B (Elution of Parent Raloxifene)

-

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for Raloxifene 6-Glucuronide quantification.

Stability & Handling Best Practices

To ensure the integrity of the This compound standard, strict adherence to the following protocols is required:

-

Photostability: Raloxifene and its conjugates are highly photosensitive.

-

Protocol: All stock solutions and sample processing must occur under amber light or in amber glassware. Wrap clear tubes in aluminum foil if amber options are unavailable.

-

-

Enzymatic Hydrolysis: Plasma contains

-glucuronidase activity which can deconjugate the standard back to Raloxifene-d4.-

Protocol: Keep samples on ice. If analyzing urine, add a glucuronidase inhibitor (e.g., saccharolactone) immediately upon collection.

-

-

Stock Storage:

-

Store neat solid at -20°C .

-

Stock solutions (in Methanol) are stable for ~1 month at -20°C but should be checked for degradation (appearance of parent Raloxifene peak) periodically.

-

References

-

Thermo Fisher Scientific. LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution. Application Note 606. Link

-

National Institutes of Health (NIH) - PubChem. Raloxifene 6-glucuronide (CID 10100752).Link

-

Trontelj, J., et al. Quantification of glucuronide metabolites using LC-MS/MS. ResearchGate.[10][11] Link

-

Cayman Chemical. Raloxifene 6-Glucuronide Product Information.Link

-

LGC Standards. this compound Reference Standard.Link

Sources

- 1. Raloxifene 6,4'-Bis-β-D-glucuronide - Immunomart [immunomart.com]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pragolab.sk [pragolab.sk]

- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Quantification and Metabolic Profiling of Raloxifene: The Critical Role of Raloxifene-d4 6-Glucuronide

Executive Summary: The Bioavailability Paradox

Raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) widely prescribed for osteoporosis and breast cancer prevention.[1][2][3] However, its pharmacokinetic profile presents a distinct challenge: while absorption is approximately 60%, absolute bioavailability is a mere 2%.[4][5]

The cause is extensive first-pass metabolism, primarily glucuronidation.[2][3][4][5] For researchers and drug developers, accurately tracking this metabolic clearance is not just a regulatory checkbox—it is the key to understanding efficacy and inter-patient variability.

This guide focuses on Raloxifene-d4 6-Glucuronide , the stable isotope-labeled internal standard (IS) required to quantify the major metabolite, Raloxifene-6-glucuronide (Ral-6-G). We will explore the metabolic pathways, the chemical stability advantages of ether glucuronides, and a validated LC-MS/MS workflow for precise quantification.

The Metabolic Landscape: UGTs and Positional Isomers

Raloxifene is metabolized into two primary glucuronide conjugates: Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide .[1][2][3][5][6] These are positional isomers—they have the exact same molecular weight (isobaric), but distinct retention times and biological activities.

-

Ral-4'-G: Often the predominant circulating metabolite (approx. 70% of total glucuronides).[1][2]

-

Ral-6-G: The secondary major metabolite, formed primarily by UGT1A1 and UGT1A8 .

Pathway Visualization

The following diagram illustrates the enzymatic conversion and the necessity of separating these isomers.

Figure 1: Metabolic pathway of Raloxifene showing the divergence into 6- and 4'-glucuronides via specific UGT isoforms.[1][2][5]

The Isotope Advantage: Why Raloxifene-d4?

In LC-MS/MS, "matrix effects" (ion suppression or enhancement) can ruin the accuracy of an assay, particularly when analyzing urine or plasma. A simple structural analog is insufficient as an internal standard because it will elute at a different time than the analyte, meaning it experiences different matrix effects.

This compound is the gold standard because:

-

Co-elution: It elutes at virtually the same retention time as the endogenous Raloxifene-6-glucuronide.

-

Mass Shift (+4 Da): The deuterium labeling (typically on the hydroxyphenyl ring) shifts the mass to ~654 Da, preventing "cross-talk" with the analyte.

-

Normalization: Any ionization suppression affecting the analyte affects the d4-standard equally, mathematically cancelling out the error.

Chemical Stability Insight: Ether vs. Acyl

A common misconception in metabolite profiling is that all glucuronides are unstable.

-

Acyl Glucuronides: Formed on carboxylic acids.[7] Highly unstable; prone to acyl migration and hydrolysis.[8]

-

Ether Glucuronides (Raloxifene): Formed on phenolic hydroxyl groups. Raloxifene-6-glucuronide is an ether glucuronide. It is chemically stable under standard processing conditions and does not undergo the rapid isomeric migration seen in acyl glucuronides. This simplifies sample preparation, allowing for ambient processing without immediate acidification.

Validated Analytical Protocol

The following protocol is designed for high-throughput bioanalysis using LC-MS/MS.

Materials

-

Analyte: Raloxifene-6-Glucuronide.[1][2][3][5][9][10][11][12]

-

Internal Standard: this compound (Isotopic purity >99%).

-

Matrix: Human Plasma (K2EDTA).

-

Column: Fluorophenyl (PFP) column (e.g., Thermo Hypersil GOLD PFP or equivalent). Note: PFP phases provide superior selectivity for positional isomers compared to standard C18.

MRM Transitions (Mass Spectrometry)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| Raloxifene-6-G | 650.1 | 474.1 | 25 | Quantifier |

| Raloxifene-6-G | 650.1 | 112.1 | 40 | Qualifier |

| Ral-d4-6-G (IS) | 654.1 | 478.1 | 25 | IS Quantifier |

| Raloxifene | 474.1 | 112.1 | 35 | Parent Drug |

> Technical Note: The transition 650.1

Experimental Workflow

Figure 2: Step-by-step sample preparation and analysis workflow for plasma quantification.

Detailed Methodology

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 20 µL of This compound working solution (e.g., 500 ng/mL in 50% MeOH).

-

Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

-

Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water. Dilution is critical to prevent solvent effects leading to peak fronting.

Step 2: Chromatographic Separation

-

Mobile Phase A: 2mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 20% B to 80% B over 4 minutes.

-

Critical Separation: You must verify the resolution between Ral-6-G and Ral-4'-G. Although the d4 IS targets the 6-G, the 4'-G is isobaric. If they co-elute, the MS cannot distinguish them solely by mass, leading to overestimation.

Step 3: Self-Validation Checks

-

Cross-Talk Check: Inject a high concentration of non-deuterated Ral-6-G (upper limit of quantification) without IS. Monitor the IS channel (654

478). Any signal indicates isotopic impurity or cross-talk. -

Back-Exchange: Incubate the d4 IS in plasma for 4 hours. If the signal decreases or shifts to the M+0 channel, the deuterium label is unstable (unlikely for ring-labeled d4, but a necessary check).

References

-

Snyder, K. R., et al. (2013). "Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo." Clinical Pharmacology & Therapeutics.

-

Trontelj, J., et al. (2007). "Quantification of glucuronide metabolites in biological matrices by LC-MS/MS." Journal of Chromatography B.

-

Thermo Fisher Scientific. (2016). "LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites." Application Note 21002.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

Sources

- 1. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. sussex-research.com [sussex-research.com]

- 11. scispace.com [scispace.com]

- 12. hilarispublisher.com [hilarispublisher.com]

The Hidden Variables: A Technical Guide to the In Vitro Biological Significance of Raloxifene Metabolites

Executive Summary & Mechanistic Overview

In the development of Selective Estrogen Receptor Modulators (SERMs), Raloxifene represents a paradigm of "kinetic complexity."[1] While the parent drug drives the primary therapeutic effect (osteoporosis treatment and breast cancer prevention), its in vitro profile is dominated by rapid and extensive Phase II metabolism.

For the application scientist, the biological significance of Raloxifene metabolites—specifically Raloxifene-6-glucuronide (R-6-G) and Raloxifene-4'-glucuronide (R-4'-G) —lies not in their direct potency, but in their role as kinetic reservoirs .[1]

Core Technical Thesis:

-

Direct Potency: The glucuronides possess intrinsic affinity for Estrogen Receptors (ER

/ -

Kinetic Trapping: These metabolites are high-affinity substrates for efflux transporters (MRP2, BCRP), creating a "futile cycling" loop in in vitro hepatocyte models.[1][2]

-

The "Reactivation" Artifact: In cell-based assays, the apparent activity of metabolites often stems from deconjugation (hydrolysis) back to the parent drug, necessitating rigorous control protocols.[1][2]

Metabolic Profiling: The UGT Landscape

Raloxifene undergoes extensive first-pass metabolism, with <2% absolute bioavailability in humans.[1] The biotransformation is almost exclusively glucuronidation, mediated by UGT isoforms with distinct tissue distributions.[1][2][3]

The Isoform Specificity

Understanding which isoform drives which metabolite is critical for selecting the correct in vitro system (e.g., Intestinal Microsomes vs. Liver Microsomes).[1][2]

| Metabolite | Primary Hepatic Enzyme | Primary Intestinal Enzyme | Biological Context |

| Raloxifene-6-Glucuronide (R-6-G) | UGT1A1 | UGT1A8 | Dominant in systemic circulation (plasma).[1][4] |

| Raloxifene-4'-Glucuronide (R-4'-G) | UGT1A9 (minor) | UGT1A10 , UGT1A8 | Dominant in the intestinal lumen; critical for presystemic clearance.[1] |

| Raloxifene-6,4'-Diglucuronide | -- | -- | Formed via secondary glucuronidation; negligible activity.[1] |

Technical Insight: If you utilize Caco-2 cells for permeability studies, be aware they often lack UGT1A10 expression compared to human jejunum microsomes, potentially underestimating the formation of R-4'-G [1].[1][2]

Visualization: The Biotransformation Pathway

Figure 1: Differential contribution of hepatic and intestinal UGT isoforms to Raloxifene metabolite formation.[1]

Pharmacodynamics: Receptor Affinity & The "Deconjugation" Artifact

A common misconception is that glucuronides are biologically inert.[1][2] While their potency is drastically reduced, they retain measurable affinity.[1][2] However, in in vitro assays, the risk of false positives due to hydrolysis is high.[1][2]

Comparative Binding Affinity (IC50)

Data derived from competitive binding assays using MCF-7 cytosolic fractions [2, 3].[1][5]

| Compound | ER Binding Affinity (IC50) | Relative Potency vs. Parent |

| Raloxifene (Parent) | ~0.4 nM | 100% |

| Raloxifene-6-Glucuronide | ~290 nM | ~0.14% |

| Raloxifene-4'-Glucuronide | ~370 nM | ~0.11% |

The Hydrolysis Artifact

In long-duration cell culture assays (e.g., 24-48h proliferation assays), intracellular or secreted

-

Observation: You treat cells with 1

M R-6-G.[1] -

Result: You observe ER antagonism consistent with 1 nM Raloxifene.[1]

-

True Mechanism: 0.1% hydrolysis regenerated the highly potent parent drug.

Protocol Requirement: All metabolite activity assays must include a parallel control with Saccharolactone (a specific

Transporter Interactions: The Kinetic Trap

The biological significance of these metabolites is most profound in their interaction with ABC (ATP-Binding Cassette) transporters.[1] They act as substrates for efflux pumps, driving the enterohepatic recycling loop that extends Raloxifene's half-life.[1][2][6]

Key Transporter Interplay[1][2]

-

Efflux (Liver to Bile/Blood):

-

Uptake (Blood to Liver):

Visualization: The Enterohepatic Recycling Loop

Figure 2: The "Futile Cycling" mechanism driven by transporter-enzyme interplay.[1]

Validated Experimental Protocols

To generate robust data regarding Raloxifene metabolites, standard protocols must be modified to account for their instability and transporter dependency.[1][2]

Protocol A: Microsomal Glucuronidation Assay (Distinguishing Isoforms)

Objective: Determine the contribution of intestinal vs. hepatic UGTs.

-

Preparation:

-

Thaw Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) on ice.[1]

-

Activation: Pre-incubate microsomes (0.5 mg/mL) with Alamethicin (50

g/mg protein) for 15 mins on ice. Rationale: Glucuronidation occurs in the ER lumen; Alamethicin permeabilizes the membrane to allow UDPGA entry.

-

-

Incubation:

-

Termination: Add ice-cold Acetonitrile containing Internal Standard (Raloxifene-d4).

-

Analysis (LC-MS/MS):

-

Monitor transitions for R-6-G and R-4'-G.

-

Note: Authentic standards are required as the isomers have similar retention times but distinct biological origins [2].

-

Protocol B: Vesicular Transport Assay (Substrate Identification)

Objective: Confirm if metabolites are substrates for MRP2 or BCRP.[1]

-

System: Inverted membrane vesicles (Sf9 or HEK293) overexpressing MRP2 or BCRP.[1]

-

Reaction:

-

Incubation: 5–10 minutes at 37°C. Keep times short to measure initial rate.

-

Filtration: Rapidly filter through glass fiber filters (pre-soaked in BSA to reduce non-specific binding).

-

Calculation:

Protocol C: Hydrolysis-Controlled Binding Assay

Objective: Measure true metabolite affinity without artifactual parent drug interference.

-

Cell System: MCF-7 cells (ER positive).[1]

-

Treatment:

-

Readout: Luciferase reporter (ERE-Luc) or proliferation (BrdU).

-

Interpretation:

References

-

Kemp, D. C., Fan, P. W., & Stevens, J. C. (2002).[1][2][11] Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance.[6][7][12][13] Drug Metabolism and Disposition, 30(6), 694-700.[1][2][6][11][12] Link

-

Sun, D., et al. (2013).[1][2] Characterization of raloxifene glucuronidation: Potential role of UGT1A8 genotype on raloxifene metabolism in vivo.[5][7][14] Cancer Prevention Research, 6(7), 719-730.[1][2][11] Link

-

Snyder, R. D., et al. (2013).[1][2] Metabolism and pharmacokinetics of raloxifene and its metabolites. The Journal of Clinical Pharmacology. Link

-

Trontelj, J., et al. (2017).[1][2] Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides.[6][10][13][14][15] Basic & Clinical Pharmacology & Toxicology. Link[1]

-

Ose, A., et al. (2009).[1][2] Intestinal glucuronidation metabolism may have a greater impact on oral bioavailability than hepatic glucuronidation metabolism in humans: a study with raloxifene.[1][10][13][16] International Journal of Pharmaceutics, 378(1-2), 140-141.[1][2][16] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Effect of UDP-glucuronosyltransferase 1A8 polymorphism on raloxifene glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Species- and disposition model-dependent metabolism of raloxifene in gut and liver: role of UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Intestinal glucuronidation metabolism may have a greater impact on oral bioavailability than hepatic glucuronidation metabolism in humans: a study with raloxifene, substrate for UGT1A1, 1A8, 1A9, and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Interpreting the Certificate of Analysis for Raloxifene-d4 6-Glucuronide in Bioanalytical Assays

[1][2]

Executive Summary

In the bioanalysis of Selective Estrogen Receptor Modulators (SERMs), particularly Raloxifene, the quantification of glucuronide metabolites is critical for understanding bioavailability and clearance. Raloxifene undergoes extensive first-pass metabolism, primarily via glucuronidation.[1][2][3][4]

This guide analyzes the Certificate of Analysis (CoA) for Raloxifene-d4 6-Glucuronide , a deuterated internal standard (IS).[1][2] It is not merely a receipt of purity; it is a calibration document that dictates the accuracy of your LC-MS/MS assay. Misinterpreting the isotopic enrichment or salt stoichiometry in the CoA can introduce systematic bias into pharmacokinetic (PK) data.

The Molecule: Why This Specific Standard?

Metabolic Context & Isobaric Challenges

Raloxifene is metabolized by UGT enzymes (primarily UGT1A1 and UGT1A8) into two major positional isomers:[1][2]

-

Raloxifene-4'-Glucuronide: The dominant metabolite in human plasma (approx. 8:1 ratio over the 6-glucuronide).[1][2][3][5]

-

Raloxifene-6-Glucuronide: The minor metabolite, yet pharmacologically relevant.[1][2]

The Analytical Challenge: Both metabolites have the exact same mass (isobaric). Mass spectrometry alone cannot distinguish them.[2] Chromatographic separation is mandatory.[2] The This compound IS is used to normalize the quantification of the 6-glucuronide.[1][2] Because it is deuterated, it co-elutes with the target analyte, compensating for the significant matrix effects (ion suppression) often seen with polar glucuronides in ESI mode.

Visualization: Metabolic Pathway & Interference Risk[2]

Figure 1: Raloxifene glucuronidation pathways highlighting the critical isobaric interference from the 4'-glucuronide.

Decoding the Certificate of Analysis (CoA)

A CoA for a stable isotope standard contains specific sections that differ from neat chemical standards. Below is a breakdown of the critical parameters.

Chemical Identity & Structure[1][2]

-

Parameter: Proton NMR (

H-NMR) and Mass Spectrometry (MS). -

What to look for: Confirmation that the glucuronide moiety is attached to the 6-position of the benzothiophene core, not the 4'-phenyl ring.

-

Why it matters: If the IS is actually a mixture of 4' and 6 isomers, it will split into two peaks in your chromatogram, making integration impossible and normalization invalid.

Isotopic Enrichment (The "d0" Problem)

-

Parameter: Isotopic Purity or Enrichment (e.g., 99.2% d4, 0.8% d0).

-

The Science: No deuteration process is 100% efficient. There will always be a trace amount of unlabeled (d0) Raloxifene 6-Glucuronide in the standard.[1][2]

-

Impact: The "d0" impurity in your IS is chemically identical to your analyte. If you add too much IS, the d0 contribution will create a false signal in your blank samples and artificially inflate your Lower Limit of Quantitation (LLOQ).

-

Threshold: FDA guidelines suggest the IS response in the blank should be

of the analyte response at LLOQ.[6]

Chemical Purity & Salt Correction

-

Parameter: HPLC Purity (Area %) and Stoichiometry.

-

The Trap: Raloxifene glucuronides are often supplied as Lithium or Ammonium salts to improve stability.

-

Calculation: You must correct for the mass of the salt and the water content (if hygroscopic).

Summary Table: Critical CoA Parameters

| Parameter | Specification (Typical) | Criticality | Action Item |

| Identity | Consistent with Structure (NMR/MS) | High | Verify 6-position vs 4'-position regiochemistry. |

| Chemical Purity | Medium | Ensure no impurities co-elute with the analyte. | |

| Isotopic Enrichment | Critical | Calculate the max IS concentration to avoid LLOQ interference. | |

| Form | Solid (often Lithium salt) | High | Apply salt correction factor during stock prep.[1][2] |

| Retest Date | 1-2 Years | Medium | Glucuronides can hydrolyze; strictly observe -20°C storage.[1][2] |

Experimental Protocol: Validated Workflow

This protocol outlines the handling of this compound for a validated LC-MS/MS assay (compliant with FDA Bioanalytical Method Validation M10).

Reconstitution and Stock Preparation

-

Equilibration: Allow the vial to reach room temperature (20-25°C) in a desiccator to prevent condensation. Glucuronides are hygroscopic.[2]

-

Solvent Selection: Dissolve in 50:50 Methanol:Water . Pure methanol can sometimes cause precipitation of glucuronide salts; 100% water invites bacterial growth and hydrolysis.

-

Concentration: Aim for a high-concentration stock (e.g., 100 µg/mL).

-

Sonication: Sonicate for 5 minutes. Glucuronides can form micro-aggregates.[2]

Internal Standard Spiking Solution (ISSS)

-

Dilution: Dilute the stock to a working concentration (e.g., 50 ng/mL) using the assay mobile phase.

-

Verification: Inject a "Zero" sample (Matrix + IS).[2]

LC-MS/MS Conditions (Example)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.[2]

-

Mobile Phase:

-

Gradient: Glucuronides are polar; start at low organic (10% B) to retain them, but ensure separation between the 6-glucuronide (RT ~2.5 min) and 4'-glucuronide (RT ~2.8 min).

-

Transitions (MRM):

Workflow Visualization

Figure 2: Step-by-step workflow for integrating the IS into a bioanalytical assay.

Troubleshooting & Stability

-

H/D Exchange: Deuterium on the phenolic hydroxyl groups can exchange with solvent protons. However, Raloxifene-d4 usually labels the ethoxy chain or the phenyl ring carbons , which are non-exchangeable. Check the CoA structure map to confirm the label position is stable.

-

Acyl Migration: Raloxifene glucuronides are ether (phenolic) glucuronides, not acyl glucuronides.[2] They are chemically more stable and do not undergo acyl migration, but they can still hydrolyze under high pH (>9) or high temperature.[2] Keep processing temperature

.

References

-

Snyder, K. R., et al. (2013).[2] "Characterization of Raloxifene Glucuronidation: Potential Role of UGT1A8 Genotype on Raloxifene Metabolism In Vivo." Cancer Prevention Research.[2] Link

-

U.S. Food and Drug Administration (FDA). (2018).[2][7][8][9] "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research.[10] Link

-

Kemp, D. C., et al. (2002).[2] "Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance." Drug Metabolism and Disposition. Link

-

PubChem. (2025).[2][11] "Raloxifene 6-glucuronide (Compound Summary)." National Library of Medicine. Link[1][2]

Sources

- 1. CAS 174264-50-7: RALOXIFENE 6-GLUCURONIDE | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 5. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. fda.gov [fda.gov]

- 11. Raloxifene 6-glucuronide | C34H35NO10S | CID 10100752 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Isotopic Labeling Strategies for Raloxifene and Metabolites

Topic: Isotopic Labeling of Raloxifene and its Metabolites Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raloxifene, a Selective Estrogen Receptor Modulator (SERM), presents unique bioanalytical challenges due to its extensive first-pass metabolism and low absolute bioavailability (~2%).[1] Accurate quantification in biological matrices requires robust internal standards (IS) that mirror the analyte's physicochemical behavior without interfering with its detection. This guide details the strategic design, chemical synthesis, and bioanalytical application of stable isotope-labeled (SIL) Raloxifene, specifically focusing on the Raloxifene-

Strategic Design of Isotopologues

Locus Selection for Labeling

The choice of isotopic labeling position is critical for mass spectrometric stability and metabolic tracking.

-

The "Soft" Spot (Avoidance): The phenolic hydroxyl groups at positions 6 and 4' are the primary sites of glucuronidation. Labeling near these sites (e.g., on the phenolic rings) is generally stable, but deuterium exchange (

exchange) can occur under acidic conditions or during ionization if not covalently bound to carbon. -

The "Hard" Spot (Target): The 2-(1-piperidinyl)ethoxy side chain is metabolically stable regarding the carbon skeleton (though the nitrogen can undergo N-oxidation).

-

The Optimal Strategy (Ethylene Linker): Labeling the ethylene linker (

) provides a mass shift of +4 Da. This position is:-

Synthetically Accessible: Via commercially available deuterated reagents (e.g., 2-chloroethanol-

). -

Fragment-Specific: The primary MS/MS transition for Raloxifene involves the cleavage of the ether bond, generating the ethyl-piperidine fragment (

112). A

-

Isotopologue Selection

| Compound | Label Position | Mass Shift | Application |

| Raloxifene- | Ethylene linker | +4 Da | Primary Internal Standard (LC-MS/MS) |

| Raloxifene- | Benzoyl ring | +6 Da | Metabolic Flux Analysis (MFA) |

| Raloxifene-6-Glucuronide- | Ethylene linker | +4 Da | Metabolite Quantification |

Chemical Synthesis of Raloxifene- (Ethylene- )

This protocol describes the synthesis of the Internal Standard, Raloxifene-

Retrosynthetic Analysis

The synthesis disconnects into two major fragments:

-

Fragment A: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[2][3][4]

-

Fragment B: 4-[2-(1-piperidinyl)ethoxy-

]benzoyl chloride.

Step-by-Step Protocol

Step 1: Synthesis of Fragment B (Side Chain)

-

Reagents: 4-Hydroxybenzoic acid methyl ester, 1-(2-chloroethyl-

)-piperidine HCl (prepared from 2-chloroethanol- -

Procedure:

-

Dissolve 4-hydroxybenzoic acid methyl ester (1.0 eq) in DMF.

-

Add

(3.0 eq) and heat to 60°C for 30 min. -

Add 1-(2-chloroethyl-

)-piperidine HCl (1.2 eq) dropwise. -

Reflux at 90°C for 4 hours. Monitor by TLC.

-

Workup: Quench with water, extract with EtOAc. Hydrolyze the ester using NaOH/MeOH to yield the free acid: 4-[2-(1-piperidinyl)ethoxy-

]benzoic acid . -

Activation: Convert to the acid chloride using Thionyl Chloride (

) in DCM.

-

Step 2: Friedel-Crafts Acylation

-

Reagents: Fragment A (Benzothiophene core), Fragment B (Acid Chloride),

, Chlorobenzene/DCM. -

Procedure:

-

Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) in anhydrous DCM at 0°C.

-

Add the prepared Acid Chloride (Fragment B, 1.1 eq).

-

Slowly add

(3.0 eq) to minimize exotherm. -

Stir at room temperature for 2 hours. The solution typically turns dark red/brown.

-

Quench: Pour onto ice/HCl mixture. Extract with DCM.

-

Product: Dimethoxy-Raloxifene-

intermediate.

-

Step 3: Global Demethylation

-

Reagents:

, Ethanethiol (EtSH) or Boron Tribromide ( -

Rationale: The methoxy groups must be cleaved to restore the active phenolic hydroxyls.

-

Procedure:

-

Dissolve the intermediate in DCM under

. -

Add

(6.0 eq) followed by Ethanethiol (4.0 eq). -

Stir at 35°C for 4-6 hours.

-

Purification: Quench with MeOH/Ice. Precipitate the hydrochloride salt by adding conc. HCl. Recrystallize from MeOH/H2O.

-

Synthetic Workflow Diagram[5]

Caption: Convergent synthesis of Raloxifene-

Biosynthesis of Labeled Metabolites (Glucuronides)

Chemical synthesis of Raloxifene glucuronides is synthetically arduous due to regioselectivity issues between the 6-OH and 4'-OH positions. A chemo-enzymatic approach is recommended for generating high-quality reference standards.

Protocol: Enzymatic Generation

-

Enzyme Source: Recombinant human UGT1A1 (preferential for 6-glucuronide) and UGT1A8/1A10 (preferential for 4'-glucuronide).

-

Incubation Mix:

-

Raloxifene (or Raloxifene-

) substrate: 100 µM -

UDP-Glucuronic Acid (UDPGA): 2 mM

-

Alamethicin: 25 µg/mL (pore-forming peptide)

- : 10 mM in Tris-HCl buffer (pH 7.4).

-

-

Reaction: Incubate at 37°C for 4 hours.

-

Purification: Stop reaction with ice-cold ACN. Centrifuge. Purify supernatant via semi-preparative HPLC (C18 column) to separate the 6-glucuronide and 4'-glucuronide isomers.

Bioanalytical Application (LC-MS/MS)

Mass Spectrometry Transitions

The choice of the ethylene-

| Analyte | Precursor Ion ( | Product Ion ( | Origin of Fragment |

| Raloxifene | 474.1 | 112.1 | Piperidinyl-ethoxy cation |

| Raloxifene- | 478.1 | 116.1 | Piperidinyl-ethoxy- |

| Ral-6-Gluc | 650.1 | 474.1 | Loss of Glucuronide (-176) |

Sample Extraction Protocol (Micro-Elution SPE)

For high-throughput clinical samples, Solid Phase Extraction (SPE) is superior to protein precipitation due to the need to remove phospholipids that cause matrix effects.

-

Plate: Thermo Scientific SOLAµ SCX (Mixed-mode Cation Exchange).

-

Conditioning: 200 µL MeOH, then 200 µL Water.

-

Loading: Mix 50 µL Plasma + 10 µL IS (Raloxifene-

) + 150 µL 1% Formic Acid. Load onto plate. -

Washing:

-

Wash 1: 200 µL 2% Formic Acid (removes acidic/neutral interferences).

-

Wash 2: 200 µL MeOH (removes hydrophobic interferences).

-

-

Elution: 2 x 25 µL MeOH containing 5%

. -

Injection: Dilute eluate with water (1:1) and inject onto LC-MS/MS.[5][6]

Bioanalytical Workflow Diagram

Caption: Optimized bioanalytical workflow using Mixed-Mode Strong Cation Exchange (SCX) SPE.

References

-

Trontelj, J., et al. (2010). Quantification of raloxifene and its glucuronides in human plasma by LC–MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B. Link

-

Kemp, D. C., et al. (2002).[7] Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance. Drug Metabolism and Disposition. Link

-

Bathini, P. K., et al. (2014).[8] An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. Hetero Letters. Link

-

Thermo Fisher Scientific. (2014). LC-MS/MS Method for the Determination of Raloxifene and its Glucuronide Metabolites from Human Plasma Using SPE Micro Elution. Application Note 6460. Link

-

PubChem. (2024).[9] Raloxifene-d4 Hydrochloride.[10][11] National Library of Medicine. Link

Sources

- 1. pragolab.sk [pragolab.sk]

- 2. jocpr.com [jocpr.com]

- 3. tsijournals.com [tsijournals.com]

- 4. helios.eie.gr [helios.eie.gr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. heteroletters.org [heteroletters.org]

- 9. GSRS [precision.fda.gov]

- 10. Raloxifene-d4 | CAS 1185076-44-1 | LGC Standards [lgcstandards.com]

- 11. medchemexpress.com [medchemexpress.com]

Raloxifene Metabolism by UDP-glucuronosyltransferases (UGTs): From Presystemic Clearance to Pharmacogenetic Variability

An In-Depth Technical Guide for Researchers

Executive Summary:

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone for the prevention and treatment of osteoporosis and the prevention of invasive breast cancer in postmenopausal women.[1] Despite its clinical efficacy, its oral bioavailability is remarkably low, at approximately 2%.[2][3] This is a direct consequence of extensive first-pass metabolism, dominated by glucuronidation. This guide provides a comprehensive examination of the UDP-glucuronosyltransferase (UGT) enzymes responsible for this metabolic process. We will dissect the tissue-specific roles of key UGT isoforms in the intestine and liver, detail the experimental methodologies required to characterize their activity, present quantitative kinetic data, and explore the significant impact of pharmacogenetics on inter-individual variability in raloxifene disposition. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of raloxifene's metabolic fate.

Chapter 1: Introduction to Raloxifene and its Clinical Significance

Raloxifene is a non-steroidal benzothiophene derivative that exhibits a complex pharmacological profile, acting as an estrogen agonist in bone and liver while functioning as a potent estrogen antagonist in breast and uterine tissues.[1] This tissue-selective activity allows it to confer the bone-protective benefits of estrogen, such as increasing bone mineral density, without stimulating endometrial or breast tissue, thereby reducing the risk of associated cancers.[1]

However, the clinical utility of raloxifene is intrinsically linked to its challenging pharmacokinetic profile. Following oral administration, approximately 60% of a dose is absorbed, but it undergoes such extensive and rapid presystemic conjugation that its absolute bioavailability is only 2%.[2][3] The vast majority of the circulating drug exists not as the active parent compound but as glucuronide conjugates.[1][4] Understanding the enzymes responsible for this metabolic barrier is paramount for predicting drug efficacy, variability in patient response, and potential drug-drug interactions.

Chapter 2: The Central Role of UGTs in Raloxifene Disposition

The biotransformation of raloxifene is almost exclusively a Phase II metabolic process, bypassing the cytochrome P450 (CYP) pathways.[3] The primary reaction is glucuronidation, a process catalyzed by the UGT superfamily of enzymes. This reaction involves the covalent attachment of glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group on the raloxifene molecule, rendering it more water-soluble and readily excretable.

This conjugation occurs at two primary sites on the raloxifene molecule, leading to two major metabolites:

-

Raloxifene-6-glucuronide (ral-6-Gluc)

-

Raloxifene-4'-glucuronide (ral-4'-Gluc)

A diglucuronide conjugate (raloxifene-6, 4'-diglucuronide) is also formed.[3][4] In human plasma, unconjugated raloxifene constitutes less than 1% of the circulating dose, with ral-4'-Gluc being the predominant metabolite, exhibiting a plasma ratio of approximately 8:1 over ral-6-Gluc.[1][4][5]

Caption: Glucuronidation pathway of Raloxifene by UGT enzymes.

Chapter 3: Tissue-Specific Glucuronidation: A Tale of Two Sites

The extensive first-pass metabolism of raloxifene is not confined to a single organ. It is a sequential process involving powerful enzymatic barriers in both the intestine and the liver, with the intestine playing the more decisive role in limiting bioavailability.[6]

Intestinal First-Pass Metabolism: The Primary Barrier

Kinetic analyses have demonstrated that the presystemic intestinal availability of raloxifene is profoundly low, suggesting that intestinal glucuronidation has a greater impact on its overall bioavailability than subsequent hepatic metabolism.[6] The small intestine, particularly the jejunum, expresses a unique profile of UGTs that are highly active against raloxifene.

-

Key Isoforms: The primary extra-hepatic UGTs responsible for raloxifene metabolism are UGT1A8 and UGT1A10 .[1][7] UGT1A1 and UGT1A9 are also present and active in the human intestine.[5][6]

-

Causality: UGT1A8 and UGT1A10 are critical because they are highly expressed in the intestine but absent from the liver.[6][8] UGT1A10 is particularly efficient at forming the major ral-4'-Gluc metabolite, while UGT1A8 actively forms both glucuronides.[5][9] The intrinsic clearance of raloxifene in human intestinal microsomes is significantly higher than in liver microsomes, underscoring the intestine's role as the principal site of presystemic clearance.[9][10]

Hepatic Metabolism: Secondary Clearance

After surviving the intestinal metabolic barrier, the small fraction of absorbed raloxifene that reaches the portal circulation is subject to further glucuronidation in the liver.

-

Key Isoforms: The main hepatic UGTs involved are UGT1A1 and UGT1A9 .[1][5]

-

Causality: UGT1A1 is the most active hepatic enzyme for the formation of ral-6-Gluc.[1][5] Both UGT1A1 and UGT1A9 contribute to the formation of ral-4'-Gluc in the liver.[11] While significant, the liver's overall contribution to the first-pass effect is secondary to that of the intestine.[6]

Caption: Journey of oral raloxifene through intestinal and hepatic metabolism.

Chapter 4: Characterizing UGT Isoform Contribution: Experimental Approaches

A multi-pronged approach is necessary to accurately define the role of each UGT isoform in raloxifene metabolism. The choice of experimental system is driven by the specific question being asked, moving from the reductionist (single enzyme) to the physiologically complex (tissue homogenates).

Rationale for Experimental System Selection

-

Recombinant UGTs: To pinpoint the exact contribution and determine the intrinsic kinetic parameters of a single UGT isoform, the most effective tool is to use a heterologous expression system.[1] Typically, HEK293 or Sf9 cells are engineered to overexpress a single human UGT enzyme. Microsomes or homogenates from these cells provide a clean system to study the kinetics (Km, Vmax) of that specific enzyme without confounding activities from other UGTs. This approach is fundamental for establishing which isoforms are capable of metabolizing the drug.

-

Human Tissue Fractions (HLM & HIM): To understand metabolism in a more physiologically relevant context, human liver microsomes (HLM) and human intestinal microsomes (HIM) are indispensable.[12][13] These preparations contain the full complement of native UGT enzymes found in the respective tissues. They are used to determine the overall rate of metabolism in the target organs and, through correlation analysis with isoform-specific probe substrates, can help infer the contribution of dominant UGTs. They are also the gold standard for studying inter-individual and pharmacogenetic variability.

Protocol: UGT Phenotyping using Recombinant Isoforms

This protocol provides a self-validating framework for identifying which UGT isoforms metabolize raloxifene.

-

Preparation:

-

Thaw microsomes from HEK293 cells overexpressing a single UGT isoform (e.g., UGT1A1, 1A8, 1A9, 1A10) and control (empty vector) microsomes on ice.

-

Prepare a stock solution of raloxifene in a suitable organic solvent (e.g., DMSO, methanol).

-

Prepare reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare cofactor solution: 10 mM UDPGA in buffer.

-

-

Pre-incubation & Activation:

-

In a microcentrifuge tube, combine reaction buffer, UGT microsomes (typically 0.1-0.5 mg/mL protein), and the pore-forming agent alamethicin (to overcome latency). The inclusion of alamethicin is critical for ensuring the cofactor UDPGA can access the enzyme's active site within the microsomal vesicle.[13]

-

Incubate for 15 minutes on ice.

-

Add raloxifene to achieve the desired final concentration (e.g., 10 µM).

-

-

Reaction Initiation:

-

Pre-warm the tubes for 3 minutes at 37°C in a shaking water bath.

-

Initiate the reaction by adding the UDPGA solution. The "no-cofactor" control, where buffer is added instead of UDPGA, is a crucial self-validating step. No metabolite formation should occur in its absence.

-

-

Incubation & Termination:

-

Incubate for a predetermined time (e.g., 60 minutes) at 37°C. The time should be within the established linear range of metabolite formation.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., raloxifene-d4).[2] This step simultaneously stops the enzyme and precipitates proteins.

-

-

Sample Processing & Analysis:

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

-

Validation:

-

Positive Control: A known substrate for the expressed UGT isoform should be run in parallel to confirm enzyme activity.

-

Negative Control: Microsomes from cells transfected with an empty vector should show no raloxifene glucuronidation, confirming that the activity is specific to the expressed UGT.

-

Analytical Quantification: The Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this work due to its superior sensitivity and specificity.[2]

-

Chromatography: A reversed-phase HPLC column (e.g., C18 or PFP) separates raloxifene from its more polar glucuronide metabolites based on their differential partitioning between the mobile and stationary phases.[2]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode provides quantification. A specific precursor ion (the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective transition minimizes interference from the biological matrix.[2]

Caption: Workflow for in vitro characterization of Raloxifene glucuronidation.

Chapter 5: Quantitative Analysis of Raloxifene Glucuronidation Kinetics

Determining the Michaelis-Menten kinetic parameters (Km and Vmax) for each UGT isoform is essential for understanding their relative contributions to raloxifene metabolism. A low Km value indicates a high affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction. The ratio Vmax/Km provides an estimate of the intrinsic clearance (CLint), a measure of the enzyme's catalytic efficiency.

The following table summarizes representative kinetic data from studies using recombinant human UGTs. It is important to note that absolute values can vary between experimental systems and laboratories due to differences in protein expression levels and assay conditions.

| UGT Isoform | Metabolite | Apparent Km (µM) | Vmax (nmol/min/mg) | Reference(s) |

| UGT1A1 | Ral-6-Gluc | ~10 - 15 | Variable | [1][14] |

| Ral-4'-Gluc | ~10 | Variable | [1] | |

| UGT1A8 | Ral-6-Gluc | 7.9 - 15.0 | 0.11 - 0.61 | [9][14] |

| Ral-4'-Gluc | 9.4 - 59 | 0.23 - 2.0 | [9][14][15] | |

| UGT1A9 | Ral-6-Gluc | Minor activity | Minor activity | [12] |

| Ral-4'-Gluc | Minor activity | Minor activity | [12] | |

| UGT1A10 | Ral-4'-Gluc (only) | High affinity | High activity | [1][5][15] |

Note: Kinetic parameters for UGT1A1 and UGT1A10 are often difficult to determine precisely due to the low aqueous solubility of raloxifene, leading to substrate inhibition or an inability to reach saturating concentrations.[1][9]

Chapter 6: Pharmacogenetics and Inter-individual Variability

The significant inter-patient differences observed in raloxifene bioavailability and response can be partly explained by genetic polymorphisms in the UGT genes.[2] These variations can lead to altered enzyme expression or activity, directly impacting the rate of raloxifene clearance.

-

UGT1A128: This common polymorphism involves a variable number of TA repeats in the promoter region of the UGT1A1 gene.[1] The *28 allele (TA)7 is associated with reduced gene transcription compared to the wild-type *1 allele (TA)6, leading to lower UGT1A1 protein levels and decreased glucuronidation capacity.[1] Studies have shown that patients homozygous for the *28 allele (28/*28) exhibit significantly higher concentrations of raloxifene glucuronides, indicating greater overall drug exposure.[16] This increased exposure has been correlated with a greater pharmacodynamic response, such as a more significant increase in hip bone mineral density.[16]

-

UGT1A82 and UGT1A83: These are non-synonymous polymorphisms that result in amino acid changes in the UGT1A8 protein.[14] The 2 allele (A173G) and 3 allele (C277Y) have been shown to alter the enzyme's kinetic profile.[14] For instance, the UGT1A82 variant has been associated with more rapid formation of raloxifene glucuronides in human jejunum homogenates, suggesting it may be a "fast metabolizer" genotype.[1] Conversely, the UGT1A83 variant exhibits markedly lower activity for both ral-6-Gluc and ral-4'-Gluc formation.[14] These genetic differences in the primary intestinal UGT for raloxifene can significantly influence the extent of first-pass metabolism and, consequently, systemic drug levels.

Chapter 7: Conclusion and Future Directions

The metabolic landscape of raloxifene is dominated by the activity of UDP-glucuronosyltransferases. A clear division of labor exists, where extra-hepatic isoforms UGT1A8 and UGT1A10 in the intestine are the principal architects of raloxifene's extensive presystemic clearance and low bioavailability. Hepatic isoforms, primarily UGT1A1 and UGT1A9 , are responsible for clearing the fraction of the drug that escapes this initial metabolic barrier.

The causality behind the large inter-individual variability in raloxifene pharmacokinetics is strongly linked to functional polymorphisms in these key UGT genes, with UGT1A1*28 and variants of UGT1A8 being of particular clinical relevance.

Future Directions:

-

Drug-Drug-Herbal Interactions: Given the central role of intestinal UGTs, there is a high potential for interactions with co-administered drugs or natural products that inhibit these enzymes. For example, constituents of milk thistle have been shown to potently inhibit UGT1A8 and UGT1A10 in vitro, with models predicting a clinically significant increase in raloxifene exposure.[17][18]

-

Transporter Involvement: The disposition of raloxifene and its glucuronide metabolites is not solely dependent on metabolic enzymes. The interplay between UGTs and efflux transporters (like MRP2 and BCRP) in the intestine and liver warrants further investigation to build a complete model of raloxifene disposition.

-

Personalized Medicine: Genotyping for key UGT1A1 and UGT1A8 polymorphisms could potentially be used to personalize raloxifene dosing, optimizing therapeutic outcomes and minimizing variability in patient response.

References

-

Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed. (2015). PubMed. [Link]

-

Kinetic analysis of the glucuronidation activity of UGTs against raloxifene - ResearchGate. (n.d.). ResearchGate. [Link]

-

Kinetic analyses of raloxifene glucuronidation . Glucuronidation to M1... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Effect of UDP-glucuronosyltransferase 1A8 polymorphism on raloxifene glucuronidation. (2013). The Japanese Society for the Study of Xenobiotics. [Link]

-

Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. - Semantic Scholar. (2002). Semantic Scholar. [Link]

-

Intestinal glucuronidation metabolism may have a greater impact on oral bioavailability than hepatic glucuronidation metabolism in humans: a study with raloxifene, substrate for UGT1A1, 1A8, 1A9, and 1A10 - PubMed. (2009). PubMed. [Link]

-

Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - Taylor & Francis. (2015). Taylor & Francis Online. [Link]

-

clinical pharmacology and biopharmaceutics review(s) - accessdata.fda.gov. (1997). U.S. Food and Drug Administration. [Link]

-

Effects of UGT1A1*28 polymorphism on raloxifene pharmacokinetics and pharmacodynamics - PubMed. (2009). PubMed. [Link]

-

Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance | Request PDF - ResearchGate. (2002). ResearchGate. [Link]

-

Effect of Intestinal Glucuronidation in Limiting Hepatic Exposure and Bioactivation of Raloxifene in Humans and Rats | Chemical Research in Toxicology - ACS Publications. (2008). ACS Publications. [Link]

-

PRODUCT MONOGRAPH PrJAMP Raloxifene. (2023). JAMP Pharma Corporation. [Link]

-

Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance - PubMed. (2002). PubMed. [Link]

-

Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product-Drug Interaction - WSU Research Exchange. (n.d.). Washington State University Research Exchange. [Link]

-

Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction - PMC. (2018). National Center for Biotechnology Information. [Link]

Sources

- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intestinal glucuronidation metabolism may have a greater impact on oral bioavailability than hepatic glucuronidation metabolism in humans: a study with raloxifene, substrate for UGT1A1, 1A8, 1A9, and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Effect of UDP-glucuronosyltransferase 1A8 polymorphism on raloxifene glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Effects of UGT1A1*28 polymorphism on raloxifene pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Portal [rex.libraries.wsu.edu]

- 18. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Sample Preparation Protocols for Raloxifene Bioanalysis in Human Plasma

Executive Summary

Raloxifene (RAL) is a Selective Estrogen Receptor Modulator (SERM) widely used for osteoporosis and breast cancer prevention. Its bioanalysis presents unique challenges due to extensive first-pass metabolism (absolute bioavailability <2%), low circulating concentrations (pg/mL range), and amphoteric physicochemical properties.

This guide provides two validated sample preparation workflows:

-

Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX): The "Gold Standard" for minimizing matrix effects and maximizing recovery.

-

Liquid-Liquid Extraction (LLE): A cost-effective alternative for high-concentration assays.

Additionally, a protocol for Enzymatic Hydrolysis is included to quantify "Total Raloxifene" (Free + Glucuronides).

Physicochemical Context & Strategy

Successful extraction relies on exploiting the molecule's specific properties. Raloxifene is a lipophilic, amphoteric molecule containing a basic piperidine ring and acidic phenolic moieties.

| Property | Value | Implication for Sample Prep |

| LogP | ~5.2 | Highly lipophilic; prone to non-specific binding (adsorption) to plasticware. Use silanized glass or low-binding plastics. |

| pKa (Basic) | ~9.1 - 10.0 (Piperidine) | At pH < 8, the molecule is positively charged (cationic). Ideal for MCX SPE . |

| pKa (Acidic) | ~8.4 (Phenolic) | At pH > 9, phenolic groups ionize (anionic), reducing LLE efficiency into organic solvents. |

| Protein Binding | >98% | Requires disruption (acidification or organic solvent) to release drug from plasma proteins. |

Strategic Decision: Why MCX SPE?

While LLE is common, Mixed-Mode Cation Exchange (MCX) is superior for Raloxifene.

-

Mechanism: At acidic pH, Raloxifene is positively charged and binds to the sulfonate groups of the MCX sorbent.

-

Wash: Aggressive organic washes can be used to remove neutral interferences (phospholipids) without eluting the charged drug.

-

Elution: A high pH organic solvent neutralizes the amine, releasing the drug.

Reagents and Materials

-

Target Analytes: Raloxifene (RAL), Raloxifene-6-glucuronide (R6G), Raloxifene-4'-glucuronide (R4G).

-

Internal Standard (IS): Raloxifene-d4 (Essential for compensating matrix effects).

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin).

-

Enzyme:

-Glucuronidase (Helix pomatia, Type H-1, >100,000 units/mL) for total assay. -

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Hydroxide (

).

Protocol A: Mixed-Mode Cation Exchange (SPE-MCX)

Recommended for high-sensitivity LC-MS/MS assays (LLOQ < 50 pg/mL).

Workflow Diagram (SPE)

Caption: Optimized MCX SPE workflow leveraging charge-switching mechanism for high purity.

Step-by-Step Procedure

-

Sample Pre-treatment:

-

Aliquot 200 µL of plasma into a 96-well plate or microcentrifuge tube.

-

Add 20 µL of Internal Standard working solution (Raloxifene-d4, 100 ng/mL).

-

Add 200 µL of 4% Phosphoric Acid (

) in water. -

Rationale: Acidification ensures Raloxifene is fully protonated (

) to bind to the cation-exchange sorbent. Disruption of protein binding occurs here. -

Vortex for 30 seconds.

-

-

SPE Loading (Oasis MCX or Strata-X-C):

-

Conditioning (if using cartridges): 1 mL MeOH followed by 1 mL Water. (Skip for modern wettable polymeric plates).

-

Load the entire pre-treated sample (~420 µL) onto the SPE bed.

-

Apply low vacuum (approx. 5 inHg) to pass sample at ~1 mL/min.

-

-

Washing (Critical for Phospholipid Removal):

-

Wash 1: Add 200 µL of 2% Formic Acid in water. (Removes salts and proteins).

-

Wash 2: Add 200 µL of 100% Methanol .

-

Expert Insight: Because Raloxifene is ionically bound to the sorbent, 100% MeOH will wash away neutral lipids and interferences without eluting the drug. This step significantly reduces matrix effects.

-

-

Elution:

-

Elute with 2 x 50 µL of 5% Ammonium Hydroxide in Methanol .

-

Mechanism:[1] The base neutralizes the piperidine charge, breaking the ionic bond and releasing the drug into the organic solvent.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (e.g., 30% ACN / 70% Water + 0.1% Formic Acid).

-

Vortex and centrifuge before injection.

-

Protocol B: Liquid-Liquid Extraction (LLE)

Alternative for labs without SPE automation or for higher concentration ranges.

Workflow Diagram (LLE)

Caption: LLE workflow using MTBE. Note: Avoid high pH buffers that ionize phenolic groups.

Step-by-Step Procedure

-

Aliquot: Transfer 200 µL human plasma to a 1.5 mL glass tube (minimize plastic contact).

-

Internal Standard: Add 20 µL IS working solution.

-

Extraction Solvent: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .

-

Note: MTBE is preferred over Ethyl Acetate for cleaner extracts, though Ethyl Acetate/Hexane mixtures (e.g., 80:20) are also viable.[2]

-

pH Control: Do not add strong base (e.g., NaOH). While bases usually help extract amines, Raloxifene's phenolic groups will ionize at pH > 9, causing the drug to stay in the aqueous phase. The "neutral" pH of plasma (7.4) or slight acidification is sufficient for MTBE extraction of this lipophilic molecule.

-

-

Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the organic (top) layer into a clean glass tube.

-

Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL mobile phase.

Protocol C: Enzymatic Hydrolysis (Total Raloxifene)

Required when measuring the total drug load (Parent + Glucuronide metabolites).

-

Preparation:

-

Aliquot 100 µL plasma.[3]

-

Add 50 µL of 0.2 M Acetate Buffer (pH 5.0) containing

-Glucuronidase (approx. 5000 units/sample).

-

-

Incubation:

-

Incubate at 37°C for 15 hours (Overnight) in a shaking water bath.

-

Verification: Include a QC sample spiked with Raloxifene-6-glucuronide to monitor conversion efficiency (>95% required).

-

-

Extraction: Proceed immediately to Protocol A (SPE) or Protocol B (LLE) after incubation.

Comparative Analysis of Methods

| Feature | SPE (MCX) | LLE (MTBE) | Protein Precipitation |

| Recovery | High (>85%) | Moderate (70-80%) | High (>90%) |

| Matrix Cleanliness | Excellent (Phospholipids removed) | Good | Poor (High ion suppression) |

| Sensitivity (LLOQ) | < 10 pg/mL | ~50-100 pg/mL | > 500 pg/mL |

| Throughput | High (Automation friendly) | Low (Manual steps) | Very High |

| Cost | High | Low | Very Low |

References

-

Jadhav, D. H., & Ramaa, C. S. (2015). Development and Validation of a UPLC-MS/MS Assay for Simultaneous Estimation of Raloxifene and its Metabolites in Human Plasma. Journal of Bioanalysis & Biomedicine. Link

-

Thermo Fisher Scientific. (2016). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution. Application Note. Link

-

Trontelj, J., et al. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. Journal of Chromatography B. Link

-

Yang, Z., et al. (2007). LC-UV method to assay raloxifene hydrochloride in rat plasma and its application to a pharmacokinetic study.[3][4] Brazilian Journal of Pharmaceutical Sciences. Link

-

PubChem. (2025).[5][6] Raloxifene Compound Summary. National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fabrication of an In Situ pH-Responsive Raloxifene-Loaded Invasome Hydrogel for Breast Cancer Management: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Solid-Phase Extraction (SPE) of Raloxifene and its Glucuronides from Human Plasma

[1]

Introduction & Scientific Rationale

The simultaneous quantification of Raloxifene (RAL) and its major phase II metabolites, Raloxifene-6-glucuronide (R6G) and Raloxifene-4'-glucuronide (R4G), presents a distinct bioanalytical challenge.[1] Raloxifene is a Selective Estrogen Receptor Modulator (SERM) characterized by a hydrophobic benzothiophene core and a basic piperidine moiety (pKa ~8.8).[1] Conversely, its glucuronides are significantly more polar and acidic due to the addition of the glucuronic acid group.

The Extraction Challenge

Traditional C18 or HLB (Hydrophilic-Lipophilic Balance) extractions often fail to provide sufficient cleanup for this mixture.[1]

-

C18/HLB Limitations: While they retain the hydrophobic parent, the polar glucuronides often elute early or co-elute with matrix interferences (phospholipids) during the wash steps.

-

The MCX Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1][2] By leveraging the basic nitrogen present in both the parent and the glucuronides, we can lock the analytes onto the sorbent via charge-charge interactions. This allows for an aggressive organic wash to remove neutral matrix components (lipids, neutrals) without losing the polar metabolites, resulting in a cleaner extract and lower matrix effects.

Metabolic Pathway & Analyte Properties[1]

The following diagram illustrates the metabolic relationship and the structural retention sites utilized in this protocol.

Figure 1: Metabolic pathway of Raloxifene showing the conversion to glucuronides. All three species retain the basic piperidine nitrogen essential for MCX retention.

Materials & Equipment

Reagents

-

Target Analytes: Raloxifene HCl, Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide (Cerilliant or equivalent).[1]

-

Internal Standard (IS): Raloxifene-d4.[1]

-

SPE Sorbent: Oasis MCX 30 mg/1 cc cartridges or 96-well µElution plates (Waters Corp) or equivalent (e.g., Phenomenex Strata-X-C).[1]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][2][3]

-

Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 28-30%).[1]

-

Matrix: Drug-free human plasma (K₂EDTA).[1]

Preparation of Solutions

| Solution | Composition | Purpose |

| Loading Buffer | 2% Formic Acid in Water | Acidifies plasma to ionize (protonate) the analytes (pH ~2-3).[1] |

| Wash Solvent 1 | 2% Formic Acid in Water | Removes proteins and salts; maintains analyte charge. |

| Wash Solvent 2 | 100% Methanol | Removes hydrophobic neutrals and phospholipids. |

| Elution Solvent | 5% NH₄OH in MeOH:ACN (50:50) | Neutralizes the amine to release analytes; high organic strength elutes parent and metabolites. |

Experimental Protocol

Sample Pre-treatment

Rationale: Protein precipitation is avoided to prevent solvent trapping of glucuronides. Acidification disrupts protein binding and ensures the piperidine ring is positively charged for cation exchange.

-

Thaw plasma samples at room temperature and vortex briefly.

-

Aliquot 200 µL of plasma into a clean tube.

-

Add 20 µL of Internal Standard working solution.

-

Add 200 µL of Loading Buffer (2% Formic Acid in Water).[1]

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

Solid-Phase Extraction (MCX) Workflow

The following diagram details the step-by-step SPE mechanism.

Figure 2: MCX Extraction Workflow. The dual-wash strategy ensures removal of matrix interferences while retaining both parent and glucuronides.

Detailed Procedure:

-

Conditioning: Condition the MCX cartridge with 1 mL Methanol .

-

Equilibration: Equilibrate with 1 mL Water .

-

Loading: Load the entire pre-treated sample supernatant (~400 µL) onto the cartridge at a slow flow rate (~1 mL/min).

-

Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in Water .

-

Function: Removes salts, proteins, and ensures analytes remain protonated.

-

-

Wash 2 (Organic): Wash with 1 mL 100% Methanol .

-

Function: Removes hydrophobic interferences and neutral lipids.

-

Note: Do not worry about eluting the glucuronides here; the strong ionic bond (Amine-Sulfonate) retains them even in 100% organic solvent.

-

-

Drying: Apply high vacuum (10 inHg) for 2-3 minutes to remove excess solvent.[1]

-

Elution: Elute into a clean collection tube using 2 x 250 µL of Elution Solvent (5% NH₄OH in 50:50 MeOH:ACN).

-

Tip: Apply the first aliquot, soak for 30 seconds, then elute. Repeat.

-

-

Post-Processing: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Water:ACN + 0.1% FA).

LC-MS/MS Conditions (Reference)

To validate the extraction, use the following chromatographic conditions optimized for separating the polar glucuronides from the hydrophobic parent.

| Parameter | Setting |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Thermo Hypersil GOLD PFP |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10% -> 90% B; 3.0-4.0 min: 90% B; Re-equilibrate.[1] |

| Flow Rate | 0.4 mL/min |

| Detection | ESI Positive Mode (MRM) |

MRM Transitions:

Validation & QC Criteria

This protocol is designed to be self-validating. Use the following metrics to ensure system integrity.

Recovery & Matrix Effect

Perform a "Post-Extraction Spike" experiment to distinguish between Extraction Efficiency (RE) and Matrix Effect (ME).

| Analyte | Expected Recovery (RE) | Acceptable Matrix Effect (ME) |

| Raloxifene | > 85% | ± 15% |

| Ral-6-Glucuronide | > 80% | ± 15% |

| Ral-4'-Glucuronide | > 80% | ± 15% |

Troubleshooting Guide

-

Low Recovery of Glucuronides: Ensure the Loading pH is < 3. If the pH is too high, the glucuronides (which have acidic carboxyl groups) might form zwitterions that reduce retention efficiency on the cation exchange sorbent.

-

Breakthrough during Load: Slow down the loading flow rate. Ensure the capacity of the cartridge (30 mg) is not exceeded by the matrix load.

-

Peak Tailing: Raloxifene is a basic drug and can interact with secondary silanols. Ensure the reconstitution solvent matches the initial mobile phase conditions.

References

-

Thermo Fisher Scientific. "LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution." Application Note.

-

Dubey, N. K., et al. "Sensitive and Rapid Simultaneous Quantitation of Raloxifene and its Two Major Active Metabolites... in Healthy Volunteers." International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 7, 2020, pp. 3392-3402.[1][4]

-

Trontelj, J., et al. "Simultaneous determination of raloxifene and its metabolites in human plasma by liquid chromatography–mass spectrometry." Journal of Chromatography B, vol. 855, no. 2, 2007, pp. 220-227.[1]

-